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Compound of Interest

Compound Name: Ammonium phenolate

Cat. No.: B10825881 Get Quote

An in-depth analysis of the ammonium phenolate structure through theoretical calculations is

crucial for understanding its stability, reactivity, and non-covalent interaction dynamics. This

technical guide provides a comprehensive overview of the computational methodologies

employed, summarizes key structural and energetic data, and visualizes the fundamental

interactions and workflows for researchers, scientists, and drug development professionals.

Introduction to Ammonium Phenolate Interactions
Ammonium phenolate is an ion pair formed by the proton transfer from phenol to ammonia.

The resulting complex is stabilized by a combination of strong ionic interactions, hydrogen

bonding, and potential cation-π interactions. Theoretical calculations, particularly using

quantum chemical methods, are indispensable for elucidating the precise geometry, vibrational

characteristics, and the nature of the intermolecular forces governing this system. These

computational insights are vital for fields such as materials science and pharmacology, where

understanding such interactions at a molecular level can inform the design of new materials

and drug molecules.

Computational Methodologies
The theoretical investigation of the ammonium phenolate structure relies on robust

computational chemistry techniques to accurately model its electronic structure and potential

energy surface.

Ab Initio and Density Functional Theory (DFT) Methods
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High-level ab initio methods and, more commonly, Density Functional Theory (DFT) are

employed to study the ammonium phenolate system. DFT, particularly with hybrid functionals

like B3LYP, has been shown to provide a good balance between computational cost and

accuracy for systems involving hydrogen bonding and other non-covalent interactions.[1][2][3]

[4][5]

Basis Sets
The choice of basis set is critical for obtaining reliable results. Pople-style basis sets, such as

6-31+G(d,p), are frequently used for geometry optimizations and vibrational frequency

calculations.[1][3][4][6] For more accurate energy calculations, larger basis sets like 6-

311++G(2df, 2pd) may be employed.[2][7] The inclusion of diffuse functions (+) is important for

accurately describing anions and non-covalent interactions, while polarization functions (d,p)

are necessary for describing the directionality of bonds.

Experimental Protocols: Computational Workflow
A typical computational protocol for analyzing the ammonium phenolate structure involves a

multi-step process:

Initial Structure Generation: An initial guess for the geometry of the ammonium phenolate
complex is generated. Calculations often start with various possible orientations to locate the

global minimum energy structure.[2][6]

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation on the potential energy surface. This process systematically adjusts the atomic

coordinates to minimize the forces on each atom.[8][9] The convergence of the optimization

is checked against strict criteria for energy change, forces, and atomic displacements.

Vibrational Frequency Calculation: Once a stationary point is located, a vibrational frequency

analysis is performed.[3][6] The absence of imaginary frequencies confirms that the

optimized structure corresponds to a true local minimum on the potential energy surface.

These calculated frequencies can also be compared with experimental infrared (IR) and

Raman spectra.

Solvent Effects: To simulate a more realistic environment, solvent effects can be included

using continuum solvation models like the Conductor-like Polarizable Continuum Model (C-
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PCM).[1][3][4] These models have been shown to significantly improve the accuracy of

calculated properties, as solvent can remarkably decrease the barrier heights of proton

exchange due to the ion-pair nature of the transition state.[1]

Energy Analysis: Single-point energy calculations using higher levels of theory or larger

basis sets can be performed on the optimized geometry to obtain more accurate electronic

energies and binding energies.

Data Presentation: Structural and Vibrational
Properties
Theoretical calculations provide detailed quantitative data on the geometry and vibrational

modes of the ammonium phenolate complex.

Optimized Molecular Geometry
The structure of the phenol-ammonia complex, a precursor to ammonium phenolate, is

characterized by a hydrogen bond between the hydroxyl group of phenol and the nitrogen atom

of ammonia. Calculations have shown that this hydrogen bond is slightly distorted from a linear

arrangement.[6] Upon proton transfer to form the ammonium phenolate ion pair, this primary

interaction is strengthened into a charge-assisted hydrogen bond. The complex also features

potential cation-π interactions between the ammonium ion and the aromatic ring.[2][10]
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Parameter Description Calculated Value Range

Bond Lengths (Å)

N-H...O

The length of the primary

hydrogen bond between an

ammonium hydrogen and the

phenolate oxygen.

~1.7 - 1.9

C-O
The carbon-oxygen bond

length in the phenolate anion.
~1.27 - 1.30

N-H

The bond lengths of the

hydrogen-bonding N-H groups

in the ammonium cation.

~1.03 - 1.05

Angles (Degrees)

N-H...O
The angle of the primary

hydrogen bond.
~170 - 180

C-O...H

The angle defining the

approach of the ammonium ion

to the phenolate oxygen.

~110 - 120

Interaction Energies

Binding Energy (kcal/mol)

The strength of the interaction

between the ammonium cation

and the phenolate anion.

-20 to -30

Proton Exchange Barrier

(kcal/mol)

The energy barrier for proton

transfer from phenol to

ammonia to form the ion pair.

~5 - 10 (in solvent)

Note: The values presented are typical ranges derived from DFT calculations on similar

systems and may vary depending on the level of theory, basis set, and inclusion of solvent

effects.

Vibrational Frequencies
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Vibrational analysis is crucial for characterizing the stationary state and for comparing

theoretical results with experimental data. The formation of the hydrogen bond causes

significant shifts in the vibrational frequencies of the involved functional groups.

Vibrational Mode Description
Approximate
Frequency (cm⁻¹)

Expected Shift
upon Complexation

N-H Stretch

Stretching vibration of

the N-H bonds in the

ammonium cation

involved in H-bonding.

3100 - 3300
Redshift (lower

frequency)

C-O Stretch

Stretching vibration of

the phenolate C-O

bond.

1250 - 1300

Blueshift (higher

frequency) compared

to phenol

Intermolecular Modes

Low-frequency modes

corresponding to the

stretching and

bending of the

intermolecular

hydrogen bond.

100 - 300
Appear upon complex

formation

Note: These are approximate frequency ranges. Specific values are highly dependent on the

computational method.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key structures,

workflows, and interactions relevant to the theoretical study of ammonium phenolate.

Caption: Molecular structure of the ammonium phenolate ion pair.
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Caption: Workflow for theoretical calculations on molecular structures.
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Primary Non-Covalent Interactions

Ammonium (NH₄⁺)

Charge-Assisted
H-Bonding N-H⁺···⁻O
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Interaction

 NH₄⁺···π-ring
Phenolate (C₆H₅O⁻)

Click to download full resolution via product page

Caption: Key non-covalent interactions in ammonium phenolate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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